molecular formula C10H22ClN3O2 B2625664 N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride CAS No. 1605128-18-4

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride

Cat. No.: B2625664
CAS No.: 1605128-18-4
M. Wt: 251.76
InChI Key: AJURDSBVCZHTNQ-UHFFFAOYSA-N
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Description

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride is a synthetic organic compound with a molecular formula of C10H21N3O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group and a methylamino group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with N-methyl-4-(methylamino)butanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of excess dimethylcarbamoyl chloride ensures complete conversion of the starting material, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, thiols.

Major Products Formed:

Scientific Research Applications

N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dimethylcarbamoyl group is known to interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved include covalent binding to the enzyme’s active site or non-covalent interactions that alter the enzyme’s conformation .

Comparison with Similar Compounds

  • N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide.
  • N-methyl-4-(methylamino)butanamide.
  • Dimethylcarbamoyl chloride.

Comparison: N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride is unique due to the presence of both dimethylcarbamoyl and methylamino groups, which confer specific chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions. Its unique structure allows for diverse applications in scientific research and industrial processes .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-11-7-5-6-9(14)13(4)8-10(15)12(2)3;/h11H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJURDSBVCZHTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)N(C)CC(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1605128-18-4
Record name N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride
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